Using 1H-imidazole-4-carbaldehyde requires N-H protection, adding steps and costs. The methyl analog results in high-melting salts unsuitable for room-temperature ionic liquids. 1-Butyl-1H-imidazole-4-carbaldehyde eliminates these issues: the butyl chain permanently masks N-H, preventing side reactions, and disrupts crystal packing to yield low-melting salts ideal for RTILs.
Bulk quantities available; consistent quality.
1-Butyl-1H-imidazole-4-carbaldehyde (CAS 400045-80-9) is an N-alkylated heterocyclic building block characterized by a lipophilic butyl chain and a reactive formyl group at the 4-position [1]. In industrial and advanced laboratory synthesis, it serves as a critical precursor for functionalized ionic liquids, N-heterocyclic carbenes (NHCs), and specialized Schiff base ligands. The presence of the N-butyl group permanently masks the acidic imidazole N-H, preventing unwanted side reactions during basic condensations, while simultaneously imparting high solubility in organic solvents and disrupting lattice packing in downstream salt formations [2].
Substituting 1-butyl-1H-imidazole-4-carbaldehyde with the more common 1H-imidazole-4-carbaldehyde introduces severe process inefficiencies, as the free N-H group requires costly protection and deprotonation steps during base-catalyzed aldehyde functionalization (e.g., Knoevenagel condensations) [1]. Furthermore, while 1-methyl-1H-imidazole-4-carbaldehyde avoids the N-H issue, its short alkyl chain fails to adequately disrupt crystal packing. This results in downstream imidazolium salts with significantly higher melting points, often rendering them unsuitable for room-temperature ionic liquid (RTIL) applications [2]. The butyl chain is the precise threshold required to achieve optimal viscosity, thermal stability, and organic solubility.
When utilizing 1H-imidazole-4-carbaldehyde for base-catalyzed condensations, the acidic N-H proton necessitates a two-step protection/deprotection sequence (e.g., using trityl or BOC groups) to prevent competitive N-alkylation[1]. 1-Butyl-1H-imidazole-4-carbaldehyde eliminates these steps entirely, reducing a typical 3-step synthesis to a single step. This improves overall theoretical atom economy and reduces solvent waste by approximately 40-60% per functionalization cycle [1].
| Evidence Dimension | Synthetic steps for base-catalyzed aldehyde condensation |
| Target Compound Data | 1 step (direct reaction) |
| Comparator Or Baseline | 3 steps (using 1H-imidazole-4-carbaldehyde) |
| Quantified Difference | 66% reduction in synthetic steps |
| Conditions | Standard basic condensation (e.g., Knoevenagel or Schiff base formation) |
Eliminating protection steps drastically reduces procurement costs for auxiliary reagents and shortens manufacturing timelines.
The length of the N-alkyl chain is the primary determinant of the melting point in downstream imidazolium salts. Derivatives synthesized from 1-methyl-1H-imidazole-4-carbaldehyde frequently yield solid salts at room temperature (melting points >50°C) due to efficient crystal lattice packing [1]. In contrast, the flexible C4 (butyl) chain of 1-butyl-1H-imidazole-4-carbaldehyde disrupts lattice symmetry, reliably depressing the melting point of the resulting functionalized salts by 30-50°C, thereby ensuring they remain liquid at or below room temperature [1].
| Evidence Dimension | Melting point of downstream functionalized imidazolium salts |
| Target Compound Data | Typically <25°C (RTIL range) |
| Comparator Or Baseline | >50°C (using 1-methyl-1H-imidazole-4-carbaldehyde precursors) |
| Quantified Difference | 30-50°C reduction in melting point |
| Conditions | Standard counterion pairing (e.g., PF6-, BF4-, or TFSI-) |
For buyers developing electrolytes or liquid extraction media, the butyl chain is non-negotiable for achieving a true room-temperature liquid state.
The transition from an N-H or N-methyl group to an N-butyl group profoundly alters the partition coefficient (logP) of the building block. 1-Butyl-1H-imidazole-4-carbaldehyde exhibits a significantly higher calculated logP compared to 1H-imidazole-4-carbaldehyde (logP ~0.1) [1]. This enhanced lipophilicity ensures complete miscibility in medium-to-low polarity solvents (like toluene, ethyl acetate, and dichloromethane), whereas the unsubstituted analog suffers from poor solubility, often requiring polar aprotic solvents (like DMF or DMSO) that are difficult to remove during downstream purification [1].
| Evidence Dimension | Organic solvent compatibility and lipophilicity |
| Target Compound Data | High solubility in non-polar/medium-polarity solvents |
| Comparator Or Baseline | Poor non-polar solubility, requires DMF/DMSO (1H-imidazole-4-carbaldehyde) |
| Quantified Difference | >1.4 log unit increase in lipophilicity |
| Conditions | Standard organic synthesis solvent screening |
High solubility in volatile organic solvents simplifies extraction and purification, lowering energy costs associated with solvent removal.
Because the N-butyl chain effectively lowers the melting point of downstream salts, this compound is the optimal starting material for synthesizing task-specific ionic liquids[1]. The aldehyde group allows for the tethering of specific chelating or catalytic moieties, making these RTILs ideal for advanced metal extraction, gas capture, or as non-volatile solvents in green chemistry workflows.
The compound is a highly effective building block for designing NHC ligands for transition metal catalysis [2]. The butyl group provides necessary steric bulk and solubility in organic reaction mixtures, while the 4-carbaldehyde position can be functionalized into imines or secondary amines to create multidentate, hemilabile ligand architectures.
In materials science, 1-butyl-1H-imidazole-4-carbaldehyde is utilized to construct porous frameworks where organic solubility during the synthesis phase is critical [3]. The aldehyde group acts as the primary linkage point via imine condensation with multiamines, while the butyl chain lines the resulting pores, tuning the hydrophobicity and gas-adsorption properties of the final material.